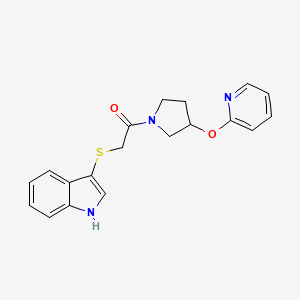
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
カタログ番号:
B2771549
CAS番号:
886915-90-8
分子量:
417.5
InChIキー:
KYKOUFXEOIPMIM-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of several functional groups suggests that it could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Pharmacological Potential
- Tumor Inhibition and Anti-inflammatory Effects : 1,3,4-Oxadiazole derivatives have shown promise in docking studies against targets such as epidermal growth factor receptor (EGFR), tubulin, and enzymes like COX-2 and 5-lypoxygenase (5-LOX). These compounds have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential, suggesting their utility in developing novel therapeutics for cancer and inflammation-related conditions (M. Faheem, 2018).
Antimicrobial and Antifungal Activities
- Insecticidal Activities : Some 1,3,4-oxadiazole derivatives have been synthesized and tested for their insecticidal activities against pests like the diamondback moth. Preliminary bioassays indicated good efficacy, especially at certain concentrations, demonstrating the potential of these compounds in pest management (L. Qi et al., 2014).
- Antibacterial and Antifungal Properties : The synthesis of various 1,3,4-oxadiazole derivatives has led to compounds with significant activity against bacteria like Staphylococcus aureus and fungi, indicating their potential application in treating microbial infections (O. Ates et al., 1997).
Inhibitory and Biological Activities
- Lipoxygenase Inhibition : Derivatives of 1,3,4-oxadiazole have been prepared and screened against the lipoxygenase enzyme, showing moderately good activities. Such studies are pivotal in the search for new anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).
- Corrosion Inhibition : Research into the inhibitive properties of 1,3,4-oxadiazole derivatives on corrosion and biocorrosion of metals in industrial applications has shown that these compounds can significantly reduce corrosion, suggesting their potential use in materials science (A. Rochdi et al., 2014).
Anticancer Activity
- Anticancer Evaluations : Certain 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, with some showing moderate to excellent activity. This underscores the therapeutic potential of oxadiazole derivatives in oncology research (B. Ravinaik et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-6-8-16(9-7-13)28(24,25)11-10-17(23)20-19-22-21-18(26-19)14-4-3-5-15(12-14)27-2/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKOUFXEOIPMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-fluorophenox...
Cat. No.: B2771467
CAS No.: 1428365-75-6
3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1...
Cat. No.: B2771468
CAS No.: 1105251-08-8
4-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahy...
Cat. No.: B2771469
CAS No.: 932507-14-7
N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)pipe...
Cat. No.: B2771472
CAS No.: 2034202-13-4
顧客に最も人気
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid
Cat. No.: B2771477
CAS No.: 1085528-19-3; 1085528-20-6

![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2771468.png)
![4-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2771469.png)
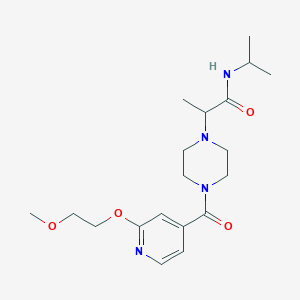
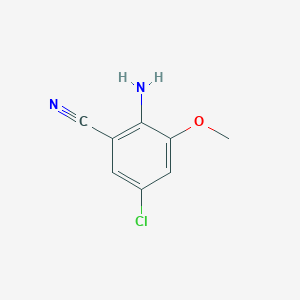
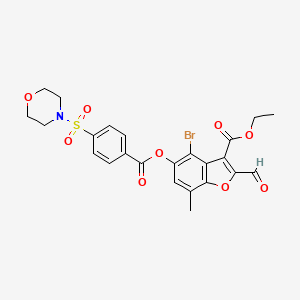
![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2771476.png)
![(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid](/img/no-structure.png)

![N-[(4-methylphenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2771481.png)
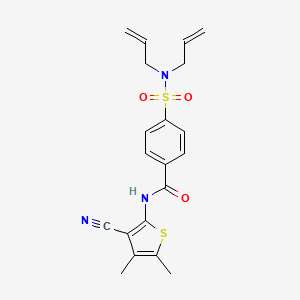
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea](/img/structure/B2771485.png)
![2-Tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771486.png)
